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Compound of Interest

Compound Name: 1,2-Dichloro-1,1-difluoroethane

Cat. No.: B158981

An In-depth Technical Guide on the Atmospheric Degradation of HCFC-132b

Executive Summary

Hydrochlorofluorocarbon (HCFC)-132b (1,2-dichloro-1,1-difluoroethane, CH2CICCIF2) is an
ozone-depleting substance and a potent greenhouse gas regulated under the Montreal
Protocol.[1][2] Despite these regulations, its atmospheric concentration has shown an
unexpected increase in recent years, with East Asia identified as the primary source region.[1]
[2][3] This technical guide provides a comprehensive overview of the atmospheric degradation
pathways of HCFC-132b, focusing on the core chemical reactions, kinetic data, and the
experimental and theoretical methodologies used to elucidate these processes. The primary
atmospheric sink for HCFC-132b is reaction with the hydroxyl radical (OH) in the troposphere,
with a smaller contribution from reaction with chlorine (Cl) atoms.[1][2][4]

Core Atmospheric Degradation Pathways

The atmospheric lifetime and environmental impact of HCFC-132b are primarily dictated by its
removal processes in the troposphere. Unlike chlorofluorocarbons (CFCs), the presence of a
C-H bond in HCFC-132b makes it susceptible to attack by oxidative species, leading to a
shorter atmospheric lifetime.[1][2]

Reaction with Hydroxyl Radicals (OH)

The predominant atmospheric loss process for HCFC-132b is its gas-phase reaction with the
hydroxyl radical (OH), often referred to as the "detergent of the atmosphere”.[4][5][6] This
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reaction proceeds via a hydrogen atom abstraction from the carbon-hydrogen bond, initiating a
cascade of reactions that ultimately break down the molecule.[1][4]

The initial reaction is as follows: CH2CICCIF2 + OH — «CHCICCIF2 + H20

The resulting haloalkyl radical (*CHCICCIFz2) is highly reactive and quickly combines with
molecular oxygen (Oz) in the atmosphere to form a peroxy radical: *CHCICCIF2 + Oz —
CHCI(OQe)CCIF2

This peroxy radical undergoes further reactions with nitric oxide (NO) or other peroxy radicals,
leading to the formation of a variety of degradation products, including phosgene (COCIz2),
formyl chloride (HC(O)CI), and other halogenated compounds.

Reaction with Chlorine Atoms (Cl)

A secondary, yet significant, degradation pathway for HCFC-132b is the reaction with chlorine
atoms. While the atmospheric concentration of Cl atoms is generally lower than that of OH
radicals, this reaction can be an important removal process in specific environments, such as
the marine boundary layer, where Cl concentrations are elevated.[1][2] The reaction
mechanism is analogous to that with OH radicals, involving hydrogen abstraction:

CH2CICCIF2 + Cl - «CHCICCIF2 + HCI

Theoretical studies have shown that the rate constant for the reaction with Cl atoms is faster at
room temperature than the reaction with OH radicals.[2] This increased reactivity can partially
compensate for the lower atmospheric abundance of Cl, making it a relevant contributor to the
overall atmospheric lifetime of HCFC-132b.[1][2]

Photolysis

Direct photolysis by ultraviolet (UV) radiation is considered a minor loss process for HCFC-
132b in the troposphere.[7] This is because HCFCs do not significantly absorb the UV radiation
that penetrates to the lower atmosphere.[4] Significant photolytic degradation primarily occurs
in the stratosphere, where higher-energy UV radiation is present. However, because the
majority of HCFC-132b is removed in the troposphere by reaction with OH, only a small fraction
reaches the stratosphere.[4]
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Quantitative Data

The following tables summarize the key quantitative data related to the atmospheric
degradation of HCFC-132b.

Table 1: Reaction Rate Coefficients for HCFC-132b + OH

Rate .
. Arrhenius
Coefficient ]
Expression
(k_OH) at 298 Temperature
K (cm?® (cm? Range (K) Method Reference
lecule-1 molecule™ <
molecule~
) =)
—
1.6 x10714 - 298 Experimental [8]
1.57 x 10-14 _
- 298 Theoretical [1]
(MVT/UOMT)
1.72 x 104 _
- 298 Theoretical [1]
(CVT/UOMT)
k OH=554x _
Experimental
10-26 T4 58 249 - 473 [2]

(Discharge-Flow)
exp(-252/T)

k_ OH=(8.53+
4.06) x 1071° Experimental
295 - 788 [11[2]
T2.28 exp(-937 (PLP/LIF)
296/T)

Table 2: Reaction Rate Coefficients for HCFC-132b + ClI
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Rate

o Arrhenius
Coefficient .
Expression
(k_Cl) at Temperature
(cm3 Method Reference
298.15 K (cm? Range (K)
molecule™
molecule—*
s™?)
s™)
k_Cl=2.01x
5.65 x 1014 _
1018 7242 200 - 1000 Theoretical [2]
(MVT/UOMT)
exp(-1084/T)
5.96 x 10~ _
- 298.15 Theoretical [1]
(CVT/UOMT)

Table 3: Atmospheric Lifetime and Environmental Impact Parameters

Parameter Value Reference
Atmospheric Lifetime 3.5 years 9]
Global Warming Potential
338 [7]
(GWP), 100-year
Ozone Depletion Potential
>0 (as an HCFC) [1][2]

(ODP)

Experimental and Theoretical Protocols

The kinetic and mechanistic data for HCFC-132b degradation are derived from a combination

of laboratory experiments and theoretical calculations.

Experimental Protocols for Kinetic Studies

Absolute rate coefficients for the reaction of OH with HCFCs are typically measured by

monitoring the decay of OH radicals in the presence of a known excess concentration of the

HCFC.[4]
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o Flash Photolysis/Resonance Fluorescence (FP/RF): This technique was used in early
studies of the HCFC-132b + OH reaction.[2]

o OH Generation: A pulse of UV light from a flash lamp photolyzes a precursor molecule
(e.g., H20) to generate OH radicals.

o Reaction: The radicals react with a known, stable concentration of HCFC-132b in a
temperature-controlled reaction cell.

o OH Detection: The concentration of OH is monitored over time using resonance
fluorescence. A specific wavelength of light excites the OH radicals, and the subsequent
fluorescence emission is detected at a right angle. The intensity of the fluorescence is
proportional to the OH concentration.

o Data Analysis: The first-order decay rate of the OH signal is measured. By varying the
HCFC-132b concentration, the bimolecular rate coefficient is determined from the slope of
a plot of the decay rate versus [HCFC-132b].

o Laser Photolysis/Laser-Induced Fluorescence (LP/LIF): A more refined technique used for
studying the HCFC-132b + OH reaction over a wide temperature range.[1][2]

o OH Generation: A pulsed excimer laser provides the photolysis source (e.g., photolysis of
H202 or HNO:s) to create a uniform concentration of OH radicals.

o Reaction: The process is similar to FP/RF, occurring in a flow cell with a carrier gas (e.g.,
He or N2).

o OH Detection: A tunable pulsed dye laser (the "probe" laser) is fired at a variable delay
after the photolysis laser. The laser is tuned to an absorption line of the OH radical. The
resulting fluorescence is detected by a photomultiplier tube.

o Data Analysis: The decay of the OH concentration is monitored by varying the time delay
between the photolysis and probe lasers, allowing for the calculation of the rate coefficient.

Theoretical Protocols
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Computational chemistry provides a powerful tool for investigating reaction mechanisms and
kinetics where experimental data is lacking, such as for the reaction of HCFC-132b with ClI
atoms.[1]

o Direct Dynamics Calculations: This approach involves calculating the potential energy
surface of the reaction to understand the mechanism and energetics.

o Quantum Chemical Methods: Geometries of reactants, transition states, and products are
optimized using methods like Density Functional Theory (DFT) (e.g., M06-2X, B2PLYP-
D3) and higher-level coupled-cluster-based methods.[1]

o Reaction Path Following: The minimum energy path of the reaction is calculated to
characterize the transition state connecting reactants and products.

o Rate Constant Calculation: The thermal rate constants are calculated using statistical
theories like Canonical Variational Transition State Theory (CVT) or Microcanonical
Variational Transition State Theory (uVT). These calculations often include corrections for
guantum mechanical tunneling, such as the microcanonically optimized multidimensional
tunneling (WOMT) transmission coefficient, which is crucial for H-abstraction reactions.[1]

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the atmospheric degradation of
HCFC-132b.
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Caption: Primary atmospheric degradation pathways for HCFC-132b.
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Caption: OH-initiated degradation mechanism of HCFC-132b.
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Caption: Experimental workflow for kinetic studies using LP/LIF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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